3-[(E)-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(FURAN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE
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Overview
Description
3-[(E)-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(FURAN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinazolinone core, a furan ring, and a substituted phenyl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(FURAN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2-aminobenzamide in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired quinazolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(FURAN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of secondary amines.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
3-[(E)-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(FURAN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of the phenolic group.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[(E)-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(FURAN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with various molecular targets. The phenolic hydroxyl group can donate hydrogen atoms, neutralizing free radicals and exhibiting antioxidant activity. The imine and quinazolinone moieties can interact with biological macromolecules, potentially inhibiting enzymes or modulating signaling pathways involved in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A hindered phenolic antioxidant used as a polymer stabilizer.
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Known for its antioxidant properties and used in various industrial applications.
Uniqueness
3-[(E)-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(FURAN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core, a furan ring, and a substituted phenyl group. This structural complexity imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-2-(furan-2-yl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-26(2,3)19-14-17(15-20(23(19)31)27(4,5)6)16-28-30-24(22-12-9-13-33-22)29-21-11-8-7-10-18(21)25(30)32/h7-16,31H,1-6H3/b28-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVVUQVGSADJIQ-LQKURTRISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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